3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2413885-06-8 . It has a molecular weight of 230.13 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(perfluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Acidities and Substituent Effects
- Substituent Effects on Acidity : The acidities of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those with fluorine substituents, have been studied. This research provides insights into the influence of different substituents on the acidity levels of these compounds (Wiberg, 2002).
Synthetic Applications
- Homolytic Aromatic Alkylation for Synthesis : A practical, metal-free protocol for synthesizing derivatives of bicyclo[1.1.1]pentane-1-carboxylic acid, including those with pyrazinyl substituents, has been reported. This contributes to expanding the utilities in medicinal chemistry (Thirumoorthi & Adsool, 2016).
- Aminoalkylation of [1.1.1]Propellane : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which is relevant for creating bicyclo[1.1.1]pentane-based compounds with various functional groups (Hughes et al., 2019).
Chemical Structure and Properties
- C–H Functionalization : Research on the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens doors to creating chiral substituted derivatives of these compounds, enhancing their applicability in pharmaceutical research (Garlets et al., 2020).
- Polyhalogenation and Acidity Studies : Studies on the selective radical chlorination of bicyclo[1.1.1]pentane derivatives provide insights into the acidity constants and strain energies, crucial for understanding the chemical behavior of these compounds (Le et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWHFJZSOZYDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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